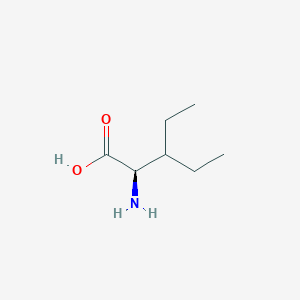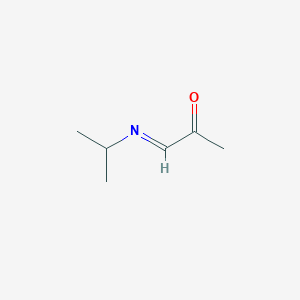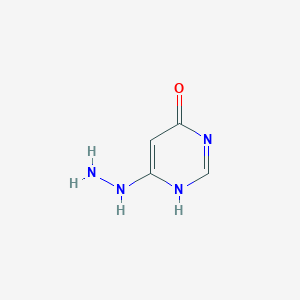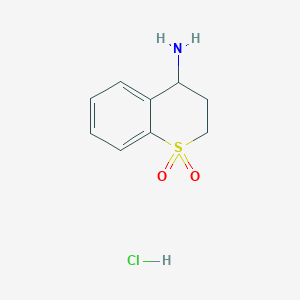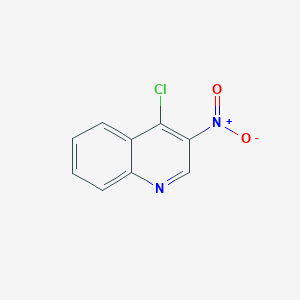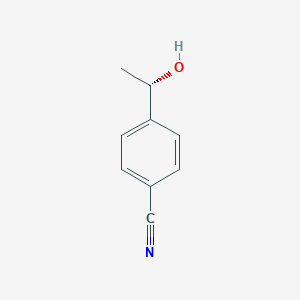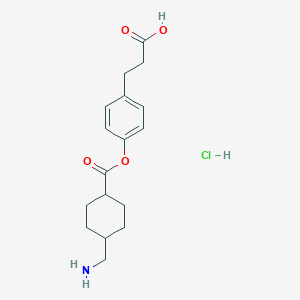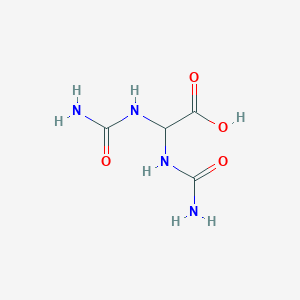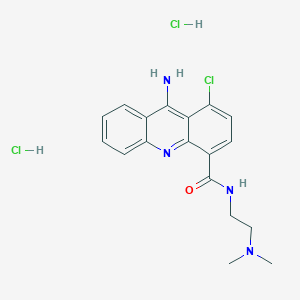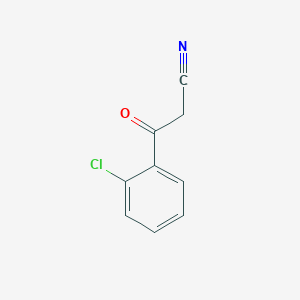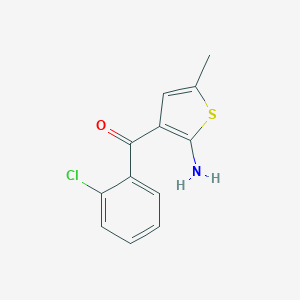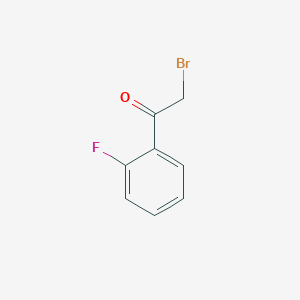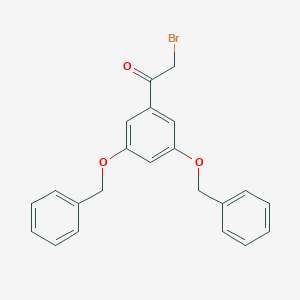
1-(3,5-Bis(phenylmethoxy)phenyl)-2-bromoethan-1-one
Descripción general
Descripción
"1-(3,5-Bis(phenylmethoxy)phenyl)-2-bromoethan-1-one" is a complex organic molecule that might be involved in various chemical reactions due to its functional groups. The compound contains phenylmethoxy groups and a bromoethanone moiety, which suggests potential reactivity and usefulness in organic synthesis.
Synthesis Analysis
Synthesis of complex brominated organic compounds often involves multi-step reactions, starting from simpler precursors. While specific synthesis routes for "1-(3,5-Bis(phenylmethoxy)phenyl)-2-bromoethan-1-one" are not directly available, related synthesis approaches can be found. For instance, compounds with bromomethyl groups can be synthesized through methods such as bromination using LiBr or NBS (N-Bromosuccinimide) under controlled conditions to introduce the bromine atom selectively to the desired position on the molecule (Sun Xiao-qiang, 2009).
Molecular Structure Analysis
The molecular structure of such compounds is typically analyzed using techniques like NMR spectroscopy and X-ray crystallography. For closely related compounds, studies have shown that the presence of bromomethyl groups and ether linkages significantly influences the molecular conformation and stability. Conformational analysis through computational methods, such as DFT (Density Functional Theory), provides insights into the preferred conformations and electronic structure of the molecule (S. Khazhiev et al., 2018).
Aplicaciones Científicas De Investigación
Organometallic Synthesis 1-Bromo-3,5-bis(trifluoromethyl)benzene, a related compound, is a valuable starting material in organometallic synthesis. It is prepared by treating 1,3-bis(fluoromethyl)benzene with specific reagents in acidic media, leading to a variety of synthetically useful reactions involving phenylmagnesium, -lithium, and -copper intermediates (Porwisiak & Schlosser, 1996).
Ultrasound-mediated Synthesis A study demonstrates an efficient method for synthesizing bis-3-methyl-1-phenyl-1H-pyrazol-5-ols under ultrasound irradiation using β-keto ester and benzaldehydes, which might include derivatives of the target compound (Shabalala et al., 2020).
Photochromic and Magnetic Properties Multifunctional mononuclear bisthienylethene-cobalt(II) complexes exhibit photochromic behavior and slow magnetic relaxation. These properties are influenced by substituents like bromine atoms, which could be structurally related to the target compound (Cao et al., 2015).
Polymer Synthesis The synthesis of highly luminescent polymers containing tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione units, similar in structure to the target compound, demonstrates their potential in creating materials with strong fluorescence and varied optical properties (Zhang & Tieke, 2008).
Binuclear Tin Complexes Bis-(3,5-di-tert-butyl-2-phenol)oxamide and its derivatives, structurally related to the target compound, have been synthesized. These binuclear tin compounds show interesting structural properties with potential applications in coordination chemistry (Jiménez‐Pérez et al., 2000).
Selenium Introduction in Organic Synthesis The use of bis(2-bromoethyl) selenium dibromide in organic synthesis, similar in structure to the target compound, allows for the introduction of selenium in various organic molecules, indicating potential applications in synthetic chemistry (Takanohashi et al., 1993).
Structure and Conformational Analysis The detailed study of 5,5-bis(bromomethyl)-2-phenyl-1,3-dioxane's structure and conformation demonstrates the importance of bromine substituents in determining the molecular conformation, which is relevant to understanding the properties of similar compounds (Khazhiev et al., 2018).
Poly(aryl ether) Monodendrons and Dendrimers Synthesis A method for synthesizing poly(aryl ether) dendrimers based on 3,5-bis(hydroxymethyl)phenol, which bears structural resemblance to the target compound, offers insights into the synthesis of complex molecular architectures (Hanson & Tyler, 1999).
Propiedades
IUPAC Name |
1-[3,5-bis(phenylmethoxy)phenyl]-2-bromoethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrO3/c23-14-22(24)19-11-20(25-15-17-7-3-1-4-8-17)13-21(12-19)26-16-18-9-5-2-6-10-18/h1-13H,14-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQMOQSQAVBFLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)C(=O)CBr)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60183126 | |
| Record name | 1-(3,5-Bis(phenylmethoxy)phenyl)-2-bromoethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60183126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Bis(phenylmethoxy)phenyl)-2-bromoethan-1-one | |
CAS RN |
28924-18-7 | |
| Record name | 1-[3,5-Bis(phenylmethoxy)phenyl]-2-bromoethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28924-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,5-Bis(phenylmethoxy)phenyl)-2-bromoethanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028924187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3,5-Bis(phenylmethoxy)phenyl)-2-bromoethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60183126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[3,5-bis(phenylmethoxy)phenyl]-2-bromoethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.817 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(3,5-BIS(PHENYLMETHOXY)PHENYL)-2-BROMOETHANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8WH676DPH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(diethylamino)ethyl]-4-hydroxybenzamide](/img/structure/B17031.png)
